1-benzyl-N-[4-(furan-2-yl)butan-2-yl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the benzyl and furyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and strong bases for deprotonation steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can lead to the formation of furan-2-carboxylic acid derivatives.
Scientific Research Applications
1-BENZYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-[2-(2-furyl)vinyl]-4,5-dihydro-1H-pyrazole: Shares a similar pyrazole core but differs in the substitution pattern.
3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the benzyl and furyl groups, making it less complex.
Uniqueness
1-BENZYL-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-benzyl-N-[4-(furan-2-yl)butan-2-yl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H26N4O2/c1-16(11-12-20-10-7-13-30-20)26-24(29)21-14-17(2)25-23-22(21)18(3)27-28(23)15-19-8-5-4-6-9-19/h4-10,13-14,16H,11-12,15H2,1-3H3,(H,26,29) |
InChI Key |
XXNQWNGDNTUGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC(C)CCC4=CC=CO4 |
Origin of Product |
United States |
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